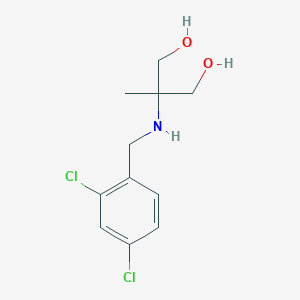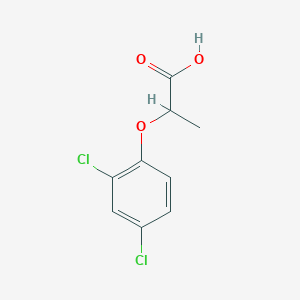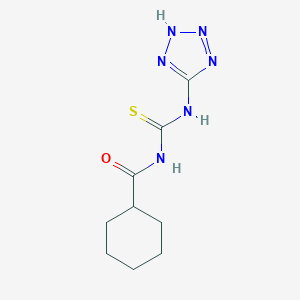
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a dichlorobenzyl group, an amino group, and a propanediol backbone
Méthodes De Préparation
The synthesis of 2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine to form the intermediate 2,4-dichlorobenzylamine. This intermediate is then reacted with 2-methyl-1,3-propanediol under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and amines.
Applications De Recherche Scientifique
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the growth or survival of pathogenic microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-((2,4-Dichlorobenzyl)amino)-2-methylpropane-1,3-diol can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: This compound has similar structural features but lacks the amino and propanediol groups. It is commonly used as an antiseptic in throat lozenges.
2,4-Dichlorobenzylamine: This compound is an intermediate in the synthesis of this compound and has applications in organic synthesis.
Chlorfenapyr: A pyrrole-based insecticide that shares some structural similarities and is used in agriculture for pest control.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
875001-84-6 |
|---|---|
Formule moléculaire |
C11H15Cl2NO2 |
Poids moléculaire |
264.14g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H15Cl2NO2/c1-11(6-15,7-16)14-5-8-2-3-9(12)4-10(8)13/h2-4,14-16H,5-7H2,1H3 |
Clé InChI |
IPTQQFKHDVTKBT-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(CO)(CO)NCC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)




![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)

